
1-(4-Fluorobenzoyl)piperazine
Overview
Description
1-(4-Fluorobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorobenzoyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzoyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-(4-Fluorobenzoyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biological systems, particularly in the development of fluorescent probes and labeling agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
1-(4-Fluorobenzyl)piperazine: Similar in structure but with a benzyl group instead of a benzoyl group.
1-(4-Chlorobenzoyl)piperazine: Similar but with a chlorine atom instead of a fluorine atom.
1-(4-Nitrobenzoyl)piperazine: Similar but with a nitro group instead of a fluorine atom.
Uniqueness: 1-(4-Fluorobenzoyl)piperazine is unique due to the presence of the fluorine atom, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Biological Activity
1-(4-Fluorobenzoyl)piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms, efficacy against various biological targets, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by the presence of a fluorobenzoyl group. This structural modification enhances its interaction with biological targets, making it a subject of interest in drug development.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key effects:
- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic properties against certain cancer cell lines. For instance, it has shown potential in inhibiting the growth of melanoma cells without significant cytotoxicity to normal cells .
- Tyrosinase Inhibition : A notable area of research involves its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors like this compound could serve as therapeutic agents for hyperpigmentation disorders. Studies have demonstrated that derivatives of this compound can achieve IC50 values as low as 0.18 μM against tyrosinase from Agaricus bisporus, significantly outperforming traditional inhibitors such as kojic acid (IC50 = 17.76 μM) .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of tyrosinase, binding to the active site and preventing substrate access. This was supported by docking studies that elucidated its binding interactions with the enzyme .
- Antimelanogenic Effects : In vitro studies on B16F10 melanoma cells have shown that this compound can reduce melanin production without inducing cytotoxicity, highlighting its potential for cosmetic and therapeutic applications .
Research Findings and Case Studies
Several studies have documented the efficacy and safety profile of this compound:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-fluorobenzoyl)piperazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(4-chlorobenzhydryl)piperazine with 4-fluorobenzoyl chloride in dry dichloromethane (DCM) using triethylamine as a base yields the target compound. Key steps include:
- Cooling the reaction mixture to 0–5°C to control exothermicity.
- Monitoring progress via TLC (e.g., hexane:ethyl acetate 8:2).
- Purification via silica gel column chromatography (hexane:ethyl acetate 8:2) to achieve >95% purity.
- Yields range from 41% to 92%, depending on substituent steric effects and reaction time optimization .
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and detects conformational dynamics (e.g., coalescence points in dynamic NMR for rotamers) .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns (e.g., monoclinic space group P21/n with a = 10.598 Å, β = 97.43°) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z = 444.12 for 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine) .
Q. What are the primary pharmacological targets of this compound derivatives?
- Methodological Answer : These compounds exhibit activity against:
- Kinases : Inhibition of EGFR and Aurora A kinases via fluorobenzoyl interactions with ATP-binding pockets .
- Neurotransmitter Receptors : Modulation of dopamine/serotonin transporters (e.g., EC₅₀ = 0.5–2 μM in monoamine reuptake assays) .
- Anticancer Targets : Cytotoxicity in MCF-7 and HeLa cell lines (IC₅₀ = 8–15 μM) linked to apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How do substituent modifications on the piperazine ring affect bioactivity and selectivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance metabolic stability and kinase affinity by reducing electron density on the piperazine nitrogen. For example, 4-fluorobenzoyl derivatives show 3× higher EGFR inhibition than methoxy analogs .
- Bulkier Substituents (e.g., benzhydryl groups) : Improve blood-brain barrier penetration but reduce aqueous solubility (logP increases from 2.1 to 4.5) .
- Data Table :
Substituent | IC₅₀ (EGFR, μM) | logP |
---|---|---|
4-Fluorobenzoyl | 0.8 | 3.2 |
4-Methoxybenzoyl | 2.4 | 2.1 |
4-Chlorobenzhydryl | 1.5 | 4.5 |
Source: Adapted from |
Q. What conformational dynamics influence the binding of this compound to biological targets?
- Methodological Answer :
- Rotamer Interconversion : Dynamic NMR reveals two coalescence points at 298 K (ΔG‡ = 60–65 kJ/mol) due to restricted rotation around the amide bond .
- XRD Analysis : Chair-to-boat transitions in the piperazine ring alter hydrogen-bonding networks (e.g., C–H⋯O interactions in crystal lattice) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show fluorobenzoyl groups stabilize planar conformations, enhancing π-π stacking with tyrosine residues in kinases .
Q. How can contradictions in cytotoxicity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Cell Line Heterogeneity : HeLa (cervical cancer) vs. MCF-7 (breast cancer) cells differ in efflux pump expression (e.g., P-gp) .
- Mitigation Strategy : Normalize data using internal standards (e.g., p-tolylpiperazine) and validate via orthogonal assays (e.g., flow cytometry vs. MTT) .
Q. What are the metabolic stability and toxicity risks of this compound in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : CYP3A4-mediated N-dealkylation generates 4-fluorobenzoic acid (t₁/₂ = 2.5 h in human liver microsomes) .
- Acute Toxicity : LD₅₀ = 120 mg/kg in mice; target organs include the respiratory system (histopathological changes at 50 mg/kg) .
- Safety Protocols : Use PPE (gloves, goggles) and avoid inhalation; storage at 2–8°C in amber vials .
Properties
IUPAC Name |
(4-fluorophenyl)-piperazin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITKVXMAEXNRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354399 | |
Record name | 1-(4-fluorobenzoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102391-98-0 | |
Record name | 1-(4-fluorobenzoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-fluorophenyl)(piperazin-1-yl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.